Cas no 3715-41-1 (H-Gly-Tyr-NH2·HCl)

H-Gly-Tyr-NH2·HCl is a dipeptide derivative consisting of glycine (Gly) and tyrosine (Tyr) with an amidated C-terminus and hydrochloride salt form. This compound is commonly used in peptide synthesis and biochemical research due to its stability and solubility in aqueous solutions. The presence of the tyrosine residue allows for UV detection, facilitating analytical applications. The hydrochloride salt enhances purity and handling, making it suitable for controlled experimental conditions. Its well-defined structure and high chemical consistency support reproducibility in studies involving enzyme substrates, receptor binding assays, or structural investigations. The product is typically characterized by HPLC and mass spectrometry to ensure quality.
H-Gly-Tyr-NH2·HCl structure
H-Gly-Tyr-NH2·HCl structure
Product name:H-Gly-Tyr-NH2·HCl
CAS No:3715-41-1
MF:C11H15N3O3
MW:237.2551
CID:309311
PubChem ID:101187

H-Gly-Tyr-NH2·HCl Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosinamide, glycyl-
    • 2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
    • H-Gly-Tyr-NH?·HCl
    • H-GLY-TYR-NH2 · HCL
    • CHEMBL378075
    • DTXSID801314656
    • Glycyl-tyrosinamide
    • Gly-tyr-NH2
    • 3715-41-1
    • Glycyl-L-tyrosinamid
    • (S)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanamide
    • (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
    • NSC 524342
    • glycyl-l-tyrosinamide
    • GY-NH2
    • SCHEMBL4386989
    • Glycyltyrosinamide
    • H-Gly-Tyr-NH2·HCl
    • Inchi: InChI=1S/C11H15N3O3/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16)
    • InChI Key: VJXDBZDWOCSPNM-UHFFFAOYSA-N
    • SMILES: NCC(NC(C(N)=O)CC1C=CC(O)=CC=1)=O

Computed Properties

  • Exact Mass: 237.11145
  • Monoisotopic Mass: 273.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 275
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118A^2
  • XLogP3: -1.8

Experimental Properties

  • Density: 1.31g/cm3
  • Boiling Point: 619.1ºC at 760mmHg
  • Flash Point: 328.2ºC
  • Refractive Index: 1.604
  • PSA: 118.44
  • LogP: 0.65500

H-Gly-Tyr-NH2·HCl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H253065-2000mg
H-Gly-Tyr-NH2·HCl
3715-41-1
2g
$ 1315.00 2022-06-04
TRC
H253065-500mg
H-Gly-Tyr-NH2·HCl
3715-41-1
500mg
$ 495.00 2022-06-04
TRC
H253065-1000mg
H-Gly-Tyr-NH2·HCl
3715-41-1
1g
$ 820.00 2022-06-04

Additional information on H-Gly-Tyr-NH2·HCl

Recent Advances in the Study of H-Gly-Tyr-NH2·HCl (CAS: 3715-41-1) and Its Applications in Chemical Biology and Medicine

The dipeptide derivative H-Gly-Tyr-NH2·HCl (CAS: 3715-41-1) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, which consists of glycine and tyrosine residues with an amide terminus and hydrochloride salt, has been investigated for its role in peptide synthesis, drug development, and biochemical studies. The unique structural properties of H-Gly-Tyr-NH2·HCl make it a valuable building block for designing novel therapeutic agents and studying peptide-protein interactions.

Recent studies have focused on optimizing the synthesis of H-Gly-Tyr-NH2·HCl to improve yield and purity, which are critical for its application in high-throughput screening and drug discovery. Advanced techniques such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) have been employed to achieve higher efficiency and scalability. Researchers have also explored the use of green chemistry principles to minimize environmental impact during production, aligning with the growing demand for sustainable pharmaceutical manufacturing.

In the context of drug development, H-Gly-Tyr-NH2·HCl has shown promise as a precursor for bioactive peptides with potential therapeutic effects. For instance, studies have demonstrated its utility in the design of antimicrobial peptides (AMPs) and anti-inflammatory agents. The tyrosine residue in H-Gly-Tyr-NH2·HCl provides a phenolic hydroxyl group that can be modified to enhance binding affinity to target proteins, making it a versatile scaffold for medicinal chemistry applications.

Furthermore, the biochemical properties of H-Gly-Tyr-NH2·HCl have been investigated in relation to enzyme inhibition and signal transduction pathways. Recent findings suggest that this compound may modulate key enzymatic activities involved in metabolic disorders and neurodegenerative diseases. These insights open new avenues for exploring H-Gly-Tyr-NH2·HCl as a potential therapeutic or diagnostic tool in precision medicine.

In conclusion, H-Gly-Tyr-NH2·HCl (CAS: 3715-41-1) represents a compound of growing importance in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to drug discovery, with ongoing studies uncovering new therapeutic potentials. Future research should focus on elucidating its mechanisms of action and optimizing its pharmacological properties to fully harness its benefits in medicine.

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